molecular formula C14H21N3O2 B7455182 N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide

N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide

Cat. No. B7455182
M. Wt: 263.34 g/mol
InChI Key: UBZLITQCPDVMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide, also known as AZD0328, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of pyrrole-2-carboxamide compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have a protective effect on the heart and other organs in preclinical models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide for lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in disease processes. However, one limitation is that it may not accurately reflect the complexity of disease processes in humans, and further studies are needed to determine its potential clinical applications.

Future Directions

There are several future directions for research on N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other drugs. Another area of research is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with N-(2-azepanyl)glycine methyl ester in the presence of a coupling reagent. The resulting product is then deprotected to obtain the final compound.

Scientific Research Applications

N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in preclinical models of cancer, and it has also been found to have anti-inflammatory effects in animal models of inflammatory diseases.

properties

IUPAC Name

N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16-8-6-7-12(16)14(19)15-13(18)11-17-9-4-2-3-5-10-17/h6-8H,2-5,9-11H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZLITQCPDVMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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